An In-depth Technical Guide to (S)-1-Boc-3-hydroxypiperidine: A Key Chiral Intermediate in Pharmaceutical Synthesis
An In-depth Technical Guide to (S)-1-Boc-3-hydroxypiperidine: A Key Chiral Intermediate in Pharmaceutical Synthesis
(S)-1-Boc-3-hydroxypiperidine is a pivotal chiral building block extensively utilized in medicinal chemistry and organic synthesis. Its structural features, particularly the stereodefined hydroxyl group and the Boc-protected amine, make it an invaluable intermediate for the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of targeted therapeutics.
Compound Identification and Chemical Properties
(S)-1-Boc-3-hydroxypiperidine, also known as (S)-tert-Butyl 3-hydroxypiperidine-1-carboxylate, is a white to off-white solid at room temperature.[1][2] The tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility in common organic solvents, facilitating its use in a wide range of chemical transformations.[1]
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 143900-44-1[3] |
| Molecular Formula | C₁₀H₁₉NO₃[3] |
| Molecular Weight | 201.26 g/mol [3] |
| IUPAC Name | tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate[4] |
| Synonyms | (S)-N-Boc-3-hydroxypiperidine, (S)-1-Boc-3-piperidinol, (S)-tert-Butyl 3-hydroxypiperidine-1-carboxylate[3][4] |
| InChI Key | UIJXHKXIOCDSEB-QMMMGPOBSA-N[5] |
| SMILES | CC(C)(C)OC(=O)N1CCC--INVALID-LINK--C1[5] |
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
| Appearance | White to tan powder or crystalline powder | [2][5] |
| Melting Point | 34-40 °C | [5] |
| Boiling Point | 292.3 ± 33.0 °C (Predicted) | [5] |
| Density | 1.107 ± 0.06 g/cm³ (Predicted) | [5] |
| Solubility | Soluble in methanol (B129727) and other common organic solvents | [2][5] |
| Optical Activity | [α]²²/D +10.0°, c = 1 in chloroform | [2][5] |
| pKa | 14.74 ± 0.20 (Predicted) | [2] |
| Flash Point | 110 °C | [5] |
Role in Drug Development: The Synthesis of Ibrutinib
The primary significance of (S)-1-Boc-3-hydroxypiperidine in the pharmaceutical industry lies in its role as a key chiral intermediate for the synthesis of Ibrutinib.[2][3] Ibrutinib is a first-in-class, potent, and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][4] Dysregulation of this pathway is implicated in the survival and proliferation of malignant B-cells.[4]
Ibrutinib is approved for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma.[3][4] The specific (S)-stereochemistry of the hydroxypiperidine moiety is crucial for the drug's potent and selective binding to the BTK active site.[4]
Logical Relationship: From Intermediate to Therapeutic Action
The following diagram illustrates the pivotal position of (S)-1-Boc-3-hydroxypiperidine in the development of Ibrutinib.
Bruton's Tyrosine Kinase (BTK) Signaling Pathway and Ibrutinib's Mechanism of Action
The B-cell receptor (BCR) signaling pathway is essential for the proliferation and survival of B-cells.[2] Upon antigen binding, the BCR activates a cascade of downstream kinases, with BTK playing a central role.[4] BTK activation leads to the phosphorylation of phospholipase Cγ2 (PLCγ2), triggering signals that promote cell growth and inhibit apoptosis.[4][6]
Ibrutinib functions by covalently and irreversibly binding to a cysteine residue (Cys481) in the active site of BTK.[4][7] This action blocks the enzyme's kinase activity, effectively shutting down the downstream signaling cascade and leading to the death of malignant B-cells.[2][4]
The diagram below outlines the core components of the BTK signaling pathway and the specific point of intervention by Ibrutinib.
Synthesis Methodologies
(S)-1-Boc-3-hydroxypiperidine can be prepared through several synthetic routes, primarily categorized as chemical resolution and biotransformation.[3]
-
Chemical Resolution: This traditional method involves the resolution of a racemic mixture of 3-hydroxypiperidine (B146073) using a chiral resolving agent, such as a tartaric acid derivative. The resolved (S)-3-hydroxypiperidine is then protected with a Boc group. However, this method often suffers from low yields (theoretical maximum of 50%) and high costs.[3][8]
-
Biotransformation: Biocatalytic methods have emerged as a more efficient and environmentally friendly alternative.[8] These methods typically involve the asymmetric reduction of the prochiral ketone, N-Boc-piperidin-3-one, using a ketoreductase (KRED) enzyme. This approach offers high enantioselectivity and yield under mild reaction conditions.[3][9]
Experimental Workflow: Biocatalytic Synthesis
The following diagram outlines a typical workflow for the synthesis of (S)-1-Boc-3-hydroxypiperidine using a ketoreductase enzyme.
Detailed Experimental Protocol: KRED-Catalyzed Asymmetric Reduction
This protocol is a representative example based on published methodologies for the biocatalytic synthesis of (S)-1-Boc-3-hydroxypiperidine.[8][9]
1. Materials and Reagents:
-
N-Boc-3-piperidone (Substrate)
-
Ketoreductase (KRED) enzyme (e.g., KRED 110)
-
Co-factor regeneration system (e.g., Glucose and Glucose Dehydrogenase)[8][9]
-
Buffer solution (e.g., Phosphate or Triethanolamine HCl buffer, pH 6.5-7.5)[8][9]
-
Organic solvent for substrate (e.g., Isopropanol or Ethanol)[8]
-
Extraction solvent (e.g., Ethyl Acetate)[8]
-
Drying agent (e.g., Anhydrous Sodium Sulfate)[8]
2. Reaction Setup:
-
To a temperature-controlled reaction vessel, add the buffer solution.
-
Dissolve the required amounts of the co-factor (e.g., 0.1 g·L⁻¹ NADP⁺) and the co-factor regeneration system components (e.g., 110 g·L⁻¹ D-glucose).[9]
-
Add the KRED enzyme and glucose dehydrogenase.[9] The enzyme loading is typically optimized (e.g., <5% w/w).[10]
-
Dissolve the N-Boc-3-piperidone substrate (e.g., 10-100 g/L) in a minimal amount of a suitable organic solvent and add it to the reaction mixture.[8][9]
3. Reaction Conditions:
-
Stir the mixture at a constant rate (e.g., 230 rpm) for 3-24 hours.[8][9]
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8]
-
Maintain the pH of the reaction at the optimal level for the enzyme (e.g., 6.5) by adding a base solution (e.g., 2 M NaOH) as needed.[9]
4. Work-up and Purification:
-
Upon completion, terminate the reaction. If using whole cells, pass the reaction mass through a celite bed to remove the biocatalyst.[8]
-
Extract the aqueous filtrate with an organic solvent, such as ethyl acetate, multiple times.[8][9]
-
Combine the organic layers and dry over anhydrous sodium sulfate.[8]
-
Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product, often as an oil or residue.[8]
-
Purify the crude product, if necessary, by methods such as crystallization or column chromatography to yield the final (S)-1-Boc-3-hydroxypiperidine as a white solid.
5. Characterization:
-
Confirm the identity and purity of the final product using analytical techniques such as Gas Chromatography (GC), HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[8]
-
Determine the enantiomeric excess (ee) using chiral HPLC to confirm the stereochemical purity of the (S)-enantiomer.[8] A typical result shows >99% ee.[10]
-
¹H NMR data (in CDCl₃) shows characteristic peaks around 1.4-1.5 ppm (9H, Boc group), 3.0-3.8 ppm (piperidine ring protons), and a broad singlet for the hydroxyl proton.[8]
Safety and Handling
(S)-1-Boc-3-hydroxypiperidine is classified as an irritant. Standard laboratory safety precautions should be followed when handling this compound.
Table 3: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Reference |
| Hazard | H315 | Causes skin irritation | [11] |
| H319 | Causes serious eye irritation | [11] | |
| H335 | May cause respiratory irritation | [11] | |
| Precaution | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [11] |
| P280 | Wear protective gloves/eye protection/face protection | [11] | |
| P302+P352 | IF ON SKIN: Wash with plenty of water | [11] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [11] |
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed and away from strong oxidizing agents.[5]
Conclusion
(S)-1-Boc-3-hydroxypiperidine is a high-value chiral intermediate whose importance is intrinsically linked to the development of modern targeted pharmaceuticals like Ibrutinib. The evolution of its synthesis from classical chemical resolution to more efficient and sustainable biocatalytic processes highlights significant advancements in synthetic organic chemistry. A thorough understanding of its chemical properties, synthesis, and handling is essential for researchers and scientists in the field of drug discovery and development.
References
- 1. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]
- 3. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]
- 4. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 5. (S)-1-Boc-3-hydroxypiperidine Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
